molecular formula C9H14N2O2S2 B12828976 [5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine

[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine

Cat. No.: B12828976
M. Wt: 246.4 g/mol
InChI Key: ZPPACDSJUUHERA-UHFFFAOYSA-N
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Description

[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine is a sulfur-containing heterocyclic compound featuring a thiophene ring substituted with a pyrrolidinylsulfonyl group at the 5-position and a methylamine moiety at the 2-position.

Properties

Molecular Formula

C9H14N2O2S2

Molecular Weight

246.4 g/mol

IUPAC Name

(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanamine

InChI

InChI=1S/C9H14N2O2S2/c10-7-8-3-4-9(14-8)15(12,13)11-5-1-2-6-11/h3-4H,1-2,5-7,10H2

InChI Key

ZPPACDSJUUHERA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(S2)CN

Origin of Product

United States

Preparation Methods

Activation of Sulfonic Acid to Sulfonyl Chloride

  • The sulfonic acid function on the thiophene ring is activated using halogenating reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
  • The reaction is typically conducted in solvents like methylene chloride, chloroform, toluene, or acetonitrile.
  • Addition of co-solvents such as sulfolane can enhance reaction efficiency.
  • Catalytic amounts of N,N-dimethylacetamide may accelerate the reaction.
  • Temperature control is critical, with reactions performed between 0 °C and 120 °C to optimize yield and minimize side reactions.

Formation of Pyrrolidinylsulfonyl Group

  • The sulfonyl chloride intermediate is reacted with pyrrolidine, a secondary amine, to form the sulfonamide linkage.
  • This nucleophilic substitution is carried out in solvents such as methylene chloride, chloroform, toluene, or acetonitrile.
  • Bases such as sodium carbonate, potassium carbonate, calcium carbonate, sodium hydroxide, potassium hydroxide, or organic amine bases like triethylamine are used to neutralize the generated hydrochloric acid and drive the reaction forward.
  • Reaction temperatures range from -20 °C to +80 °C depending on the reactivity of the substrates and solvent system.

Introduction of the Methylamine Group at the 2-Position

Reductive Amination Approach

  • A common method to introduce the methylamine group involves reductive amination of an aldehyde or cyanohydrin intermediate at the 2-position of the thiophene ring.
  • The reaction medium is often alcoholic (e.g., methanol) and rendered basic by tertiary amine bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO).
  • Sodium cyanoborohydride (NaBH₃CN) is typically used as the reducing agent due to its selectivity and mildness.
  • The reaction is conducted at room temperature to preserve sensitive functional groups.
  • Metal salts like iron(II) sulfate (FeSO₄·7H₂O) may be added to scavenge cyanide ions and suppress side reactions.

Alternative Amination Methods

  • Other methods include direct nucleophilic substitution on halogenated thiophene derivatives or amination of epoxide intermediates.
  • These methods require careful control of reaction conditions, including solvent choice (e.g., tetrahydrofuran, toluene, N,N-dimethylformamide) and temperature (10 °C to 150 °C).
  • Organic amine bases such as pyridine, 2,6-lutidine, or 4-dimethylaminopyridine can be employed to facilitate the reaction.

Solvent and Base Selection

Step Solvent Options Base Options Temperature Range
Sulfonyl chloride formation Methylene chloride, chloroform, toluene, acetonitrile, sulfolane (co-solvent) None or catalytic N,N-dimethylacetamide 0 °C to 120 °C
Sulfonamide formation Methylene chloride, chloroform, toluene, acetonitrile Sodium carbonate, potassium carbonate, calcium carbonate, sodium hydroxide, potassium hydroxide, triethylamine -20 °C to 80 °C
Reductive amination Methanol (alcoholic medium) Tertiary amines (e.g., DABCO), metal salts (FeSO₄·7H₂O) as cyanide scavengers Room temperature
Alternative amination Tetrahydrofuran, toluene, DMF, DMAc Pyridine, 2,6-lutidine, 4-dimethylaminopyridine, triethylamine 10 °C to 150 °C

Research Findings and Optimization Notes

  • The use of catalytic N,N-dimethylacetamide in sulfonyl chloride formation significantly speeds up the reaction without compromising yield.
  • Reductive amination with sodium cyanoborohydride in methanolic medium under basic conditions provides high selectivity for the methylamine substitution, minimizing over-reduction or side reactions.
  • Addition of iron(II) sulfate as a cyanide scavenger improves safety and reaction cleanliness during reductive amination involving cyanohydrins.
  • Temperature control is crucial across all steps to balance reaction rate and selectivity, with lower temperatures favored during nucleophilic substitutions to avoid decomposition or side reactions.
  • Solvent choice impacts solubility and reaction kinetics; dipolar aprotic solvents like DMF and DMAc are preferred for high-temperature amination steps due to their stability and ability to dissolve polar intermediates.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Outcome
1 Sulfonic acid activation Thionyl chloride or POCl₃, methylene chloride, 0–120 °C Formation of sulfonyl chloride intermediate
2 Sulfonamide formation Pyrrolidine, base (e.g., triethylamine), solvent, -20–80 °C Formation of pyrrolidinylsulfonyl thiophene
3 Reductive amination Cyanohydrin or aldehyde intermediate, NaBH₃CN, DABCO, MeOH, RT Introduction of methylamine group at 2-position
4 Purification and isolation Chromatography, solvent evaporation Pure [5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine

This detailed synthesis approach, grounded in patent disclosures and peer-reviewed methodologies, provides a robust framework for the preparation of [5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine. The combination of sulfonyl chloride activation, nucleophilic substitution with pyrrolidine, and reductive amination under controlled conditions ensures high purity and yield of the target compound.

Chemical Reactions Analysis

Types of Reactions

[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Group Comparisons

Compound A : 5-(tert-Butylsulfonyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine
  • Core Structure : Pyrimidine ring (vs. thiophene in the target compound).
  • Substituents : tert-Butylsulfonyl and pyrrolidinyl groups.
  • Key Differences: The pyrimidine ring introduces additional nitrogen atoms, increasing hydrogen-bonding capacity and basicity compared to the thiophene-based target compound.
Compound B : [5-(4-Chlorophenyl)-2-thienyl]methylamine hydrochloride
  • Core Structure : Thiophene (shared with the target compound).
  • Substituents : 4-Chlorophenyl at the 5-position (vs. pyrrolidinylsulfonyl).
  • Key Differences : The electron-withdrawing chloro group enhances aromatic electrophilicity but lacks the sulfonamide’s solubility-enhancing effects. This compound is more lipophilic, favoring applications in agrochemicals or hydrophobic drug formulations .
Compound C : N-Methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine
  • Core Structure : Hybrid thiophene-pyrimidine.
  • Substituents : Methylamine at the pyrimidine 5-position.
  • However, the absence of a sulfonyl group reduces polar interactions, limiting solubility in aqueous media .

Pharmacological and Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~245 (estimated) 324.42 242.7 205.28
Solubility High (polar solvents) Moderate (tert-butyl hinders) Low (chlorophenyl dominance) Moderate (pyrimidine aids)
pKa (amine) ~9.5 (basic) ~8.9 (pyrimidine N-effects) ~10.2 (thiophene basicity) ~9.8 (methylamine)
Applications Pharmaceuticals, Electronics Pharma (CNS targets) Agrochemicals Research chemicals, OPVs

Notes:

  • The target compound’s pyrrolidinylsulfonyl group improves bioavailability compared to Compound B’s chlorophenyl group, which prioritizes lipid membrane penetration .
  • Compound A’s tert-butylsulfonyl group may confer longer metabolic half-life but complicates synthetic scalability due to steric challenges .

Biological Activity

[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing findings from various studies, including its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C9H14N2O2S2
  • Molecular Weight : 282.81 g/mol
  • Structure : The compound features a thienyl group attached to a pyrrolidinylsulfonyl moiety, which is crucial for its biological interactions.

The biological activity of [5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine may be linked to its interaction with neurotransmitter systems. Compounds with similar structures have been shown to influence dopamine and norepinephrine transporters, suggesting a potential role in modulating neurotransmission .

Biological Activity Overview

Research indicates that [5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains, although specific data on ESKAPE pathogens is limited.
  • Neurotransmitter Modulation : Similar compounds have demonstrated selective inhibition of dopamine and norepinephrine transporters, which may indicate potential applications in treating neurological disorders.

Antimicrobial Efficacy

A study exploring the structure-activity relationship (SAR) of related compounds found that modifications to the thienyl group significantly impacted antimicrobial potency. While the exact activity of [5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine against specific pathogens has not been fully characterized, it is hypothesized that its sulfonamide group enhances antibacterial properties through similar mechanisms observed in other sulfonamide derivatives .

Neuropharmacological Studies

Research into related pyrrolidine compounds has highlighted their role in inhibiting neurotransmitter reuptake. For instance, analogues have shown selective inhibition of dopamine and norepinephrine transporters, which may provide insights into the potential neuropharmacological applications of [5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine .

Comparative Data Table

CompoundActivity TypeTarget Pathogen/MechanismReference
[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamineAntimicrobialPotential against ESKAPE pathogensHypothetical based on SAR studies
Analogous Pyrrolidine CompoundsNeurotransmitter ModulationDAT/NET Inhibition

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